![molecular formula C25H21NO4 B11159264 N-(2,6-dimethylphenyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11159264.png)
N-(2,6-dimethylphenyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chromen-2-one (coumarin) moiety linked to an acetamide group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide typically involves the following steps:
Synthesis of the chromen-2-one moiety: This can be achieved through the Pechmann condensation reaction, where phenol reacts with a β-keto ester in the presence of an acid catalyst.
Formation of the ether linkage: The chromen-2-one derivative is then reacted with an appropriate halogenated acetamide under basic conditions to form the ether linkage.
Amidation: The final step involves the reaction of the intermediate with 2,6-dimethylaniline to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. This may include:
Enzyme inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound could interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide: Lacks the phenyl group on the chromen moiety.
N-(2,6-dimethylphenyl)-2-[(4-phenyl-2H-chromen-7-yl)oxy]acetamide: Has a different substitution pattern on the chromen ring.
Uniqueness
N-(2,6-dimethylphenyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C25H21NO4 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(2-oxo-4-phenylchromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C25H21NO4/c1-16-7-6-8-17(2)25(16)26-23(27)15-29-19-11-12-20-21(18-9-4-3-5-10-18)14-24(28)30-22(20)13-19/h3-14H,15H2,1-2H3,(H,26,27) |
InChI Key |
OMVZTUZYFLKTIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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